molecular formula C14H17N3O B2952287 N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide CAS No. 1794138-27-4

N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide

Cat. No.: B2952287
CAS No.: 1794138-27-4
M. Wt: 243.31
InChI Key: GFWCXDYWYZWWLG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a cyanocyclopentyl group attached to a pyridinyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentanone with a cyanide source such as sodium cyanide in the presence of a suitable catalyst.

    Coupling with pyridin-3-yl propanamide: The cyanocyclopentyl intermediate is then coupled with pyridin-3-yl propanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide can undergo oxidation reactions, particularly at the pyridinyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: Substitution reactions can occur at the pyridinyl ring, where electrophiles or nucleophiles can replace hydrogen atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using reagents like bromine or nucleophilic substitution using reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound may be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group and pyridinyl ring can interact with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)-3-(pyridin-2-yl)propanamide
  • N-(1-cyanocyclopentyl)-3-(pyridin-4-yl)propanamide
  • N-(1-cyanocyclohexyl)-3-(pyridin-3-yl)propanamide

Uniqueness: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is unique due to the specific positioning of the cyanocyclopentyl group and the pyridinyl ring, which can influence its reactivity and interaction with biological targets. This structural specificity can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-11-14(7-1-2-8-14)17-13(18)6-5-12-4-3-9-16-10-12/h3-4,9-10H,1-2,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCXDYWYZWWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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